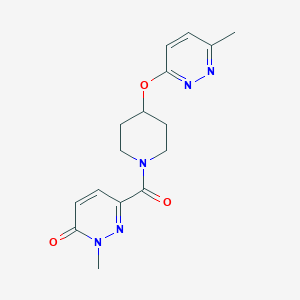

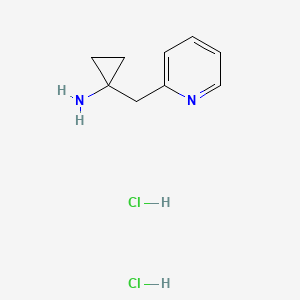

![molecular formula C26H23NO5 B2546468 9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 946292-60-0](/img/structure/B2546468.png)

9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one” is a complex organic molecule. It contains a chromeno[8,7-e][1,3]oxazin-4(8H)-one core, which is a type of heterocyclic compound. This core is substituted with a 3,4-dimethoxybenzyl group and a phenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core suggests that it may have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The chromeno[8,7-e][1,3]oxazin-4(8H)-one core, the 3,4-dimethoxybenzyl group, and the phenyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chromeno[8,7-e][1,3]oxazin-4(8H)-one core and the 3,4-dimethoxybenzyl and phenyl substituents would likely impact its solubility, stability, and other properties .Aplicaciones Científicas De Investigación

Catalytic Aerobic Oxidative Synthesis

The compound is relevant in the context of catalytic processes for synthesizing heterocycles. For instance, a transition-metal-free catalytic process utilizing 9-azabicyclo[3.3.1]nonan-N-oxyl (ABNO) facilitates the aerobic oxidative synthesis of 2-substituted 4H-3,1-benzoxazines, demonstrating the compound's utility in generating heterocyclic structures with high yields (Ma et al., 2017).

Thermally Curable Monomer with Photodimerizable Group

The compound also plays a role in the development of novel monomers that possess both benzoxazine and coumarin rings, enabling unique photodimerization and thermal curing properties. This demonstrates its potential in the creation of advanced materials with specific light-responsive and thermal properties (Kiskan & Yagcı, 2007).

Synthesis and Structural Analysis

Further research illustrates the compound's role in the synthesis of structurally complex molecules, including studies on its behavior under certain chemical reactions to produce novel compounds with detailed analysis of their molecular structure and hydrogen bonding patterns. This highlights its importance in the exploration of chemical space for new molecules with potential applications (Castillo et al., 2009).

Novel Compound Characterization

Another aspect of research on this compound focuses on synthesizing and characterizing new molecules that incorporate its structure, such as the synthesis of 4,8-bis(2-Hydroxybenzyl)-cis-octahydro[1,4]-oxazino[3,2-b]-1,4-oxazine. This work involves detailed spectroscopic studies and crystal structure analysis, contributing to our understanding of its chemical behavior and properties (Xie et al., 2003).

Chemical Behavior in Reaction with Acyclic Anhydrides

The compound's reactivity is further explored in studies investigating its interaction with acyclic anhydrides, leading to the formation of novel oxazin-ones. Such research provides insights into its chemical versatility and the potential for creating a wide range of derivative compounds with varied applications (Aversa et al., 1989).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-[(3,4-dimethoxyphenyl)methyl]-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-29-23-10-8-17(12-24(23)30-2)13-27-14-20-22(32-16-27)11-9-19-25(28)21(15-31-26(19)20)18-6-4-3-5-7-18/h3-12,15H,13-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHVGZPDKPDKDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=CC=C5)OC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

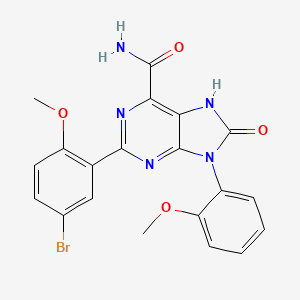

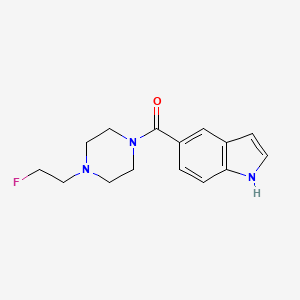

![N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2546387.png)

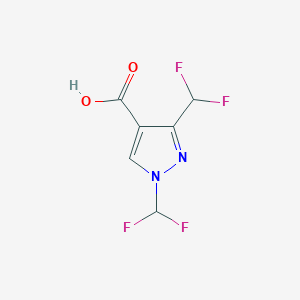

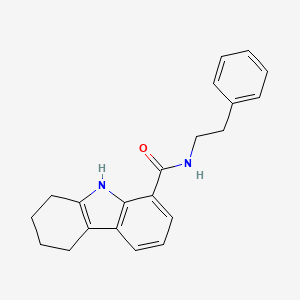

![4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2546392.png)

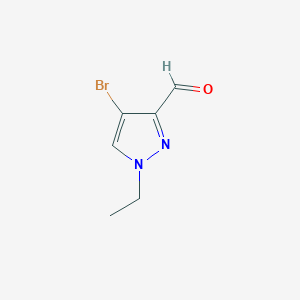

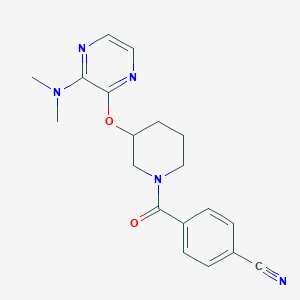

![N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2546393.png)

![5-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-furamide](/img/structure/B2546395.png)

![N-(3-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2546402.png)

![N-(2,6-difluorophenyl)-4-(4-methylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2546406.png)